5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one
Description
Properties
CAS No. |
85357-27-3 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5,6-diamino-2-methoxy-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3 |
InChI Key |
GWRBKNYYOZTNMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1OC)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of pyrimidine derivatives, including 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one, often involves multi-step reactions starting from readily available precursors like guanidine or urea derivatives. The preparation typically includes condensation, cyclization, and functional group modifications.
Specific Synthesis Pathways
Method 1: Cyclization of Alkoxyacrylonitriles with Guanidine
This method involves the reaction of beta-alkoxy-alpha-aryl-acrylonitriles with guanidine to form the pyrimidine ring system.
-
- Beta-methoxy-beta-methyl-alpha-acrylonitrile is condensed with guanidine under reflux conditions.
- The reaction proceeds via cyclization to yield the pyrimidine core.
-
- Solvent: Ethanol or methanol.
- Catalyst: Sodium ethoxide or potassium hydroxide.
- Temperature: Reflux (~78°C for ethanol).
-
- The crude product is purified through recrystallization using ethanol-water mixtures.
Yield :
Method 2: Amination and Methoxylation of Pyrimidine Precursors
In this approach, a preformed pyrimidine derivative undergoes amination at positions 5 and 6, followed by methoxylation at position 2.
-
- A precursor such as a diaminopyrimidine is treated with methoxy reagents (e.g., sodium methoxide).
- Amination is achieved using ammonium salts or ammonia gas under controlled conditions.
-
- Solvent: Dimethyl sulfoxide (DMSO) or ethanol.
- Temperature: Moderate heating (~50–80°C).
-
- The product is extracted using organic solvents and recrystallized for purity.
Yield :
Method 3: Direct Condensation Using Urea Derivatives
This method employs urea derivatives as starting materials for direct condensation with alkoxyacetonitriles.
-
- Urea reacts with beta-methoxy-beta-methylacrylonitrile under acidic or basic catalysis.
- Cyclization occurs simultaneously during the reaction.
-
- Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH).
- Temperature: Reflux (~100°C).
-
- The product is neutralized, filtered, and recrystallized from ethanol-water mixtures.
Yield :
Reaction Scheme Summary
| Step | Reagent/Intermediate | Reaction Condition | Yield (%) |
|---|---|---|---|
| Cyclization | Beta-methoxy-beta-methylacrylonitrile + Guanidine | Reflux in ethanol | ~60–70 |
| Amination | Diaminopyrimidine + Ammonium salts | ~50–80°C in DMSO | >80 |
| Methoxylation | Pyrimidine precursor + Sodium methoxide | ~50–80°C | ~70 |
Key Considerations for Synthesis
Reagent Purity :
High-purity reagents are essential to ensure optimal yields and minimize side reactions.Reaction Monitoring :
Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are recommended to monitor reaction progress.Safety Measures :
Proper handling of guanidine and alkoxy reagents is critical due to their potential toxicity and reactivity.Optimization : Reaction parameters such as solvent choice, temperature, and catalyst concentration should be optimized for specific laboratory setups.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Hydrogen-bonding patterns and solubility differences are critical distinctions:
- Hydrogen Bonding : The methoxy group in the target compound can act as a hydrogen-bond acceptor, whereas methylthio groups (e.g., 39008-28-1) primarily engage in weaker van der Waals interactions. This difference may influence crystal packing and solubility in polar solvents .
- Lipophilicity : Methylthio-containing analogs (e.g., 81560-03-4) exhibit higher logP values compared to methoxy derivatives, affecting membrane permeability in biological systems .
Pharmacological Activity
Limited direct data are available for the target compound, but related pyrimidinones demonstrate notable bioactivity:
- COX-2 Selectivity: Thieno-pyrimidinone derivatives (e.g., 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) show COX-2 inhibition (IC₅₀ = 0.12–0.45 µM), with methyl and thienyl groups enhancing selectivity .
- Drug Development : The methoxy-substituted analog (DB07874) is an experimental drug candidate, highlighting the pharmacological relevance of methoxy groups in improving metabolic stability and target affinity .
Table 2: Biological Activity of Selected Pyrimidinone Derivatives
Biological Activity
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one (CAS Number: 85357-27-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.169 g/mol |
| LogP | 0.1157 |
| PSA (Polar Surface Area) | 96.160 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents to introduce the amino and methoxy groups onto the pyrimidine ring. Research has indicated that these synthetic pathways can yield derivatives with enhanced biological activities.
Antimicrobial Activity
Research has demonstrated significant antimicrobial properties of this compound against various bacterial strains. Notably, studies have reported:
- Inhibition against Gram-positive bacteria : The compound exhibited substantial activity against Micrococcus luteus and other Gram-positive strains.
- Inhibition against Gram-negative bacteria : It showed efficacy against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
Antifungal Activity
The compound also demonstrated antifungal properties, particularly against species within the genus Candida. In vitro assays indicated that it could inhibit fungal growth effectively, suggesting its potential application in treating fungal infections .
The mechanism by which this compound exerts its biological effects appears to involve:
- DNA Gyrase Inhibition : Molecular docking studies revealed strong binding interactions with DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound forms multiple hydrogen bonds with key amino acids at the active site, which is critical for its antibacterial activity .
- Cell Membrane Disruption : The compound may also disrupt cellular membranes of pathogens, leading to increased permeability and eventual cell death.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Screening : A study evaluated a series of pyrimidine derivatives including this compound. Results indicated that it outperformed several standard antibiotics in inhibiting growth in both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In cytotoxicity tests using HaCat and Balb/c 3T3 cell lines, the compound showed favorable results with minimal toxicity at effective antimicrobial concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
